Cas no 2248368-33-2 (1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate)

1-tert-Butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate is a specialized heterocyclic compound featuring both azetidine and isoindole-1,3-dione moieties. Its bifunctional dicarboxylate structure, protected by a tert-butyl group, enhances stability while allowing selective deprotection for further derivatization. The presence of the methyl-substituted azetidine ring contributes to steric hindrance, influencing reactivity in synthetic applications. This compound is particularly useful in peptide mimetics and medicinal chemistry, where its rigid framework can improve binding affinity and metabolic stability. The phthalimide moiety further enables conjugation strategies, making it a versatile intermediate for constructing complex molecular architectures. Its well-defined reactivity profile supports controlled functionalization in multi-step syntheses.
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate structure
2248368-33-2 structure
商品名:1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate
CAS番号:2248368-33-2
MF:C18H20N2O6
メガワット:360.361205101013
CID:6305105
PubChem ID:165725306

1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate 化学的及び物理的性質

名前と識別子

    • EN300-6519919
    • 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate
    • 2248368-33-2
    • インチ: 1S/C18H20N2O6/c1-17(2,3)25-16(24)19-10-9-18(19,4)15(23)26-20-13(21)11-7-5-6-8-12(11)14(20)22/h5-8H,9-10H2,1-4H3
    • InChIKey: VQCHAFIZNMVPDT-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCC1(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C)=O

計算された属性

  • せいみつぶんしりょう: 360.13213636g/mol
  • どういたいしつりょう: 360.13213636g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 631
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 93.2Ų

1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6519919-0.05g
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate
2248368-33-2 95.0%
0.05g
$888.0 2025-03-14
Enamine
EN300-6519919-0.5g
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate
2248368-33-2 95.0%
0.5g
$1014.0 2025-03-14
Enamine
EN300-6519919-0.25g
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate
2248368-33-2 95.0%
0.25g
$972.0 2025-03-14
Enamine
EN300-6519919-0.1g
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate
2248368-33-2 95.0%
0.1g
$930.0 2025-03-14
Enamine
EN300-6519919-2.5g
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate
2248368-33-2 95.0%
2.5g
$2071.0 2025-03-14
Enamine
EN300-6519919-1.0g
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate
2248368-33-2 95.0%
1.0g
$1057.0 2025-03-14
Enamine
EN300-6519919-5.0g
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate
2248368-33-2 95.0%
5.0g
$3065.0 2025-03-14
Enamine
EN300-6519919-10.0g
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate
2248368-33-2 95.0%
10.0g
$4545.0 2025-03-14

1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate 関連文献

1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylateに関する追加情報

Comprehensive Guide to 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate (CAS No. 2248368-33-2)

1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate (CAS No. 2248368-33-2) is a specialized organic compound with significant applications in pharmaceutical research and synthetic chemistry. This compound belongs to the class of azetidine derivatives, which are increasingly studied for their potential in drug discovery and medicinal chemistry. The unique structural features of this molecule, including the tert-butyl and isoindole-1,3-dione moieties, make it a valuable intermediate for the synthesis of bioactive molecules.

The chemical structure of 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate includes an azetidine ring functionalized with a methyl group and two carboxylate groups, one of which is protected by a tert-butyl ester. The presence of the 1,3-dioxoisoindoline group further enhances its reactivity, making it a versatile building block in organic synthesis. Researchers are particularly interested in this compound due to its potential as a precursor for small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs), which are hot topics in modern drug development.

In recent years, the demand for azetidine-based compounds like 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate has surged due to their role in addressing challenges in drug solubility and metabolic stability. The tert-butyl group provides steric protection, while the isoindole-1,3-dione moiety offers a handle for further functionalization. These properties align with current trends in pharmaceutical research, where scientists are exploring novel scaffolds to improve drug-like properties and target engagement.

From a synthetic perspective, 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate can be prepared through multi-step organic reactions, including amide coupling and esterification. Its stability under various conditions makes it suitable for use in high-throughput screening and combinatorial chemistry. Additionally, the compound's compatibility with green chemistry principles is an area of growing interest, as researchers seek sustainable methods for complex molecule synthesis.

The applications of 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate extend beyond pharmaceuticals. It is also investigated in material science for the development of functional polymers and advanced coatings. The azetidine ring contributes to the rigidity of polymer backbones, while the carboxylate groups enable cross-linking and modification. This dual functionality positions the compound as a promising candidate for next-generation materials with tailored properties.

Market trends indicate a rising interest in specialty chemicals like 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate, driven by advancements in personalized medicine and bioconjugation techniques. The compound's CAS No. 2248368-33-2 is frequently searched in scientific databases, reflecting its relevance in cutting-edge research. Companies specializing in custom synthesis and contract research are actively offering this molecule to meet the needs of academic and industrial laboratories.

For researchers working on kinase inhibitors or protein degraders, 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate presents an attractive starting point. Its structural complexity allows for the exploration of structure-activity relationships (SAR) and the design of novel therapeutic agents. The compound's role in addressing drug resistance and off-target effects is another area of active investigation, aligning with the broader goals of precision medicine.

In conclusion, 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate (CAS No. 2248368-33-2) is a multifaceted compound with wide-ranging applications in drug discovery, material science, and chemical biology. Its unique structural features and synthetic versatility make it a valuable tool for researchers tackling some of the most pressing challenges in modern science. As the demand for innovative chemical solutions grows, this compound is poised to play a pivotal role in shaping the future of specialty chemicals and therapeutic development.

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